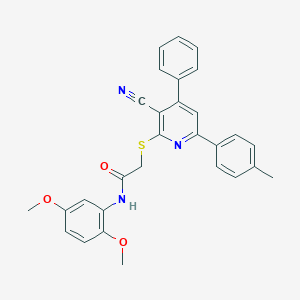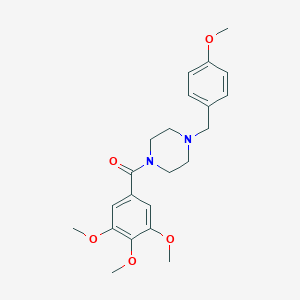
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyridine ring substituted with cyano, methylphenyl, and phenyl groups, along with a sulfanyl group and an acetamide moiety attached to a dimethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate aldehydes and nitriles.
Substitution reactions: Introduction of the cyano, methylphenyl, and phenyl groups onto the pyridine ring.
Thioether formation: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Acetamide formation: The final step involves the reaction of the intermediate with 2,5-dimethoxyaniline to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to favor desired product formation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and functional groups.
Biological Probes: Use in biochemical assays to study enzyme interactions or receptor binding.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex organic molecules.
Material Manufacturing: Component in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
- 2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern on the pyridine ring and the presence of both sulfanyl and acetamide functional groups
Propiedades
Número CAS |
332155-00-7 |
|---|---|
Fórmula molecular |
C29H25N3O3S |
Peso molecular |
495.6g/mol |
Nombre IUPAC |
2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H25N3O3S/c1-19-9-11-21(12-10-19)25-16-23(20-7-5-4-6-8-20)24(17-30)29(32-25)36-18-28(33)31-26-15-22(34-2)13-14-27(26)35-3/h4-16H,18H2,1-3H3,(H,31,33) |
Clave InChI |
YUYNLPRNAIATQP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=CC(=C4)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-[5-(2,4-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B409360.png)
![N-[(1E)-1-[5-(2-NITROPHENYL)FURAN-2-YL]-3-OXO-3-(PIPERIDIN-1-YL)PROP-1-EN-2-YL]BENZAMIDE](/img/structure/B409361.png)
![N-(2-[5-(2,5-dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B409362.png)
![N-{2-[5-(2,5-dichlorophenyl)-2-furyl]-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B409363.png)
![methyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409367.png)
![methyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409368.png)
![2-methoxyethyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B409369.png)
![ethyl (2Z)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409370.png)
![ethyl (2Z)-5-(2-chlorophenyl)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409371.png)
![N-{1-[(cyclohexylamino)carbonyl]-2-[5-(2,5-dichlorophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B409372.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409373.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409375.png)
![3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B409380.png)

